1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole
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Overview
Description
1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole is a chemical compound that has garnered significant interest in recent years due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring substituted with a 2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl group, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol to form the 4-chlorobenzyl sulfide intermediate.
Alkylation: The sulfide intermediate is then alkylated with 2-bromo-2-methylpropane to introduce the 2-methylpropyl group.
Cyclization: The final step involves the cyclization of the alkylated intermediate with a suitable pyrrole precursor under acidic or basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrrole ring, using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways.
Comparison with Similar Compounds
1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole can be compared with other similar compounds, such as:
1-{2-[(4-chlorobenzyl)sulfanyl]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole: This compound has a similar sulfanyl group but differs in the presence of an imidazole ring and additional chlorophenyl substituents.
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: This compound features a triazole ring and an adamantyl group, which confer different chemical and biological properties.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNS/c1-15(2,12-17-9-3-4-10-17)18-11-13-5-7-14(16)8-6-13/h3-10H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFBTDVRCHDRLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=CC=C1)SCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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